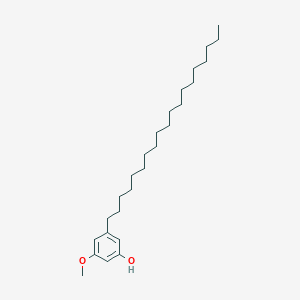
3-Methoxy-5-nonadecylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-nonadecylphenol is an organic compound with the molecular formula C26H46O2. It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) at the third position and a nonadecyl chain (C19H39) at the fifth position on the benzene ring . This compound is part of the larger family of alkylphenols, which are known for their diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-nonadecylphenol typically involves the alkylation of 3-methoxyphenol with a nonadecyl halide. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-5-nonadecylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
3-Methoxy-5-nonadecylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Methoxy-5-nonadecylphenol involves its interaction with cellular membranes and proteins. The long nonadecyl chain allows the molecule to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the phenolic hydroxyl group can form hydrogen bonds with protein residues, affecting enzyme activity and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxyphenol: Lacks the long alkyl chain, making it less hydrophobic and less effective in disrupting lipid membranes.
5-Nonadecylphenol: Lacks the methoxy group, which reduces its ability to participate in hydrogen bonding and other interactions.
3-Methoxy-5-methylphenol: Has a shorter alkyl chain, resulting in different physical and chemical properties
Uniqueness
3-Methoxy-5-nonadecylphenol is unique due to its combination of a long hydrophobic alkyl chain and a reactive phenolic hydroxyl group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications .
Propiedades
Número CAS |
126882-75-5 |
|---|---|
Fórmula molecular |
C26H46O2 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
3-methoxy-5-nonadecylphenol |
InChI |
InChI=1S/C26H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-25(27)23-26(22-24)28-2/h21-23,27H,3-20H2,1-2H3 |
Clave InChI |
HDBBJFCAMCORCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
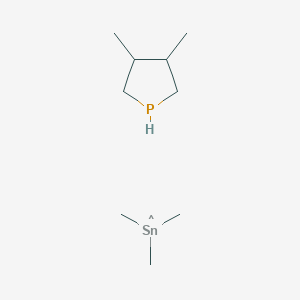
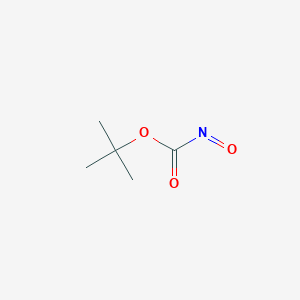
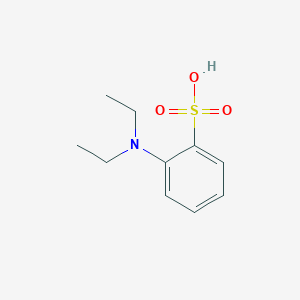
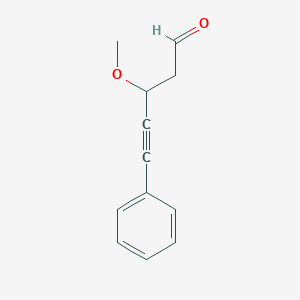
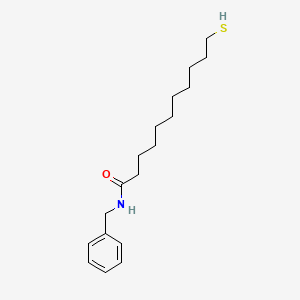
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
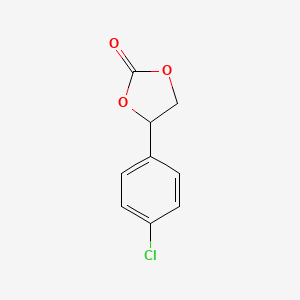
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
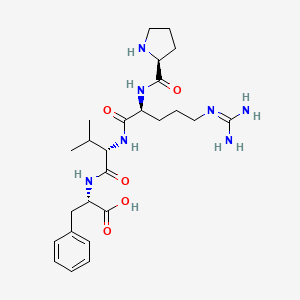
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
